molecular formula C24H43BrS B1510439 2-Bromo-3-(2-octyldodecyl)thiophene CAS No. 1268060-77-0

2-Bromo-3-(2-octyldodecyl)thiophene

Cat. No.: B1510439
CAS No.: 1268060-77-0
M. Wt: 443.6 g/mol
InChI Key: MQXOLNIXHNEXIV-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-octyldodecyl)thiophene is a chemical compound with the molecular formula C24H43BrS . It is a colorless to light yellow to light orange clear liquid . It belongs to the class of 5-membered heterocyclic compounds, specifically thiophenes .


Synthesis Analysis

The synthesis of thiophene-based conjugated polymers, such as this compound, often involves nickel- and palladium-based protocols . For instance, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a monomer, which was then polymerized with 2,2′-bithiophene (BT) to afford a polymer .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring substituted with a bromine atom and a 2-octyldodecyl group . The average mass of the molecule is 443.567 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 477.4±25.0 °C at 760 mmHg, and a flash point of 242.5±23.2 °C . It has a molar refractivity of 125.2±0.3 cm3, and a molar volume of 425.4±3.0 cm3 . It also has a high logP value of 13.12, indicating its lipophilic nature .

Scientific Research Applications

Polymerization Behavior

  • Branching Influence on Polymerization : A study by Verheyen, Timmermans, and Koeckelberghs (2017) investigated the impact of side chain branching on the polymerization of 3-alkylthiophenes, including 2-bromo-3-(2-octyldodecyl)thiophene. The research focused on the controlled character of polymerization and the influence of non-covalent gelation on this process, providing insights into the difference in polymerization behavior between branched and linear alkyl substituents (Verheyen, Timmermans, & Koeckelberghs, 2017).

Synthesis and Materials Development

  • Synthesis for Electron-Transport Materials : Zhang et al. (2013) detailed the synthesis of 2-bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (2-bromo-PDI) and its use in creating electron-transport materials for n-channel organic field-effect transistors. This study highlights the utility of this compound in developing advanced electronic materials (Zhang et al., 2013).

Catalytic Applications

  • Copper-Catalyzed Reactions : Sun et al. (2011) explored a copper-catalyzed thiolation annulation reaction involving 2-bromo alkynylbenzenes and sodium sulfide. This process, which includes the use of compounds related to this compound, demonstrates its potential in catalytic synthetic chemistry (Sun, Deng, Tang, & Zhang, 2011).

Safety and Hazards

2-Bromo-3-(2-octyldodecyl)thiophene should be stored under inert gas and is sensitive to air . It should not get in eyes, on skin, or on clothing . It should be used only under a chemical fume hood, and personal protective equipment/face protection should be worn . It should not be ingested, and if swallowed, immediate medical assistance should be sought . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

2-Bromo-3-(2-octyldodecyl)thiophene has recently gained attention as a promising candidate for use in various fields of research and industry. Its exceptional optical and conductive properties make it a center of attention for the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices .

Properties

IUPAC Name

2-bromo-3-(2-octyldodecyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-26-24(23)25/h19-20,22H,3-18,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXOLNIXHNEXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide (2.58 g, 14.5 mmol) in 100 mL of dimethylformamide (DMF) was added drop-wise into a solution of 3-(2-octyldodecyl)thiophene (4.90 g, 13.2 mmol) in 300 DMF at −20° C. The mixture was stirred overnight at room temperature. Next, the DMF was removed under vacuum and 100 mL water was added. The mixture was extracted with hexane three times and the organic layers were collected. After removal of hexane, a crude product was obtained and was purified by column to afford 5.60 g of the final product in the form of colorless oil (96%). 1H NMR (CDCl3, 400 MHz, ppm) δ 7.18-7.17 (d, 1H, J=5.6 Hz), 6.76-6.75 (d, 1H, J=5.6 Hz), 2.50-2.48 (d, 2H, J=7.2 Hz), 1.64 (m, 1H), 1.30-1.25 (br, 32H), 0.90-0.87 (t, 6H).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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